

# Stability of Haloperidol Lactate in solution at different temperatures

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## Compound of Interest

Compound Name: *Haloperidol Lactate*

Cat. No.: *B1257113*

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## Technical Support Center: Haloperidol Lactate Solution Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **haloperidol lactate** in solution at various temperatures.

### Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **haloperidol lactate** solution to ensure its stability?

A1: **Haloperidol lactate** solutions should be stored at a controlled room temperature and protected from light. It is crucial to avoid freezing and temperatures exceeding 40°C.[1] For short-term storage of opened ampoules (up to 15 days), refrigeration at approximately 8°C is also a viable option that maintains chemical stability.[2][3]

Q2: How stable is **haloperidol lactate** in solution at room temperature?

A2: **Haloperidol lactate** injection has been shown to be chemically stable for at least 15 days at 25 ± 2°C, with concentrations remaining above 90% of the original.[2][3] Longer-term studies have indicated that haloperidol solutions with lactic acid at a pH of 3 can remain stable for up to 5 years at room temperature.

Q3: What is the effect of refrigeration on the stability of **haloperidol lactate** solution?

A3: **Haloperidol lactate** injection remains chemically stable when stored at a refrigeration temperature of  $8 \pm 1^{\circ}\text{C}$  for at least 15 days after being opened.

Q4: Is it acceptable to freeze **haloperidol lactate** solutions?

A4: Freezing of **haloperidol lactate** solutions should be avoided.

Q5: How does light exposure affect the stability of **haloperidol lactate** solutions?

A5: Exposure to light can negatively impact the stability of **haloperidol lactate** solutions, potentially leading to cloudiness, discoloration, and a decrease in the concentration of the active ingredient. Studies have shown that solutions stored in amber glass vials remain unchanged for extended periods, while those in clear glass vials show discoloration and precipitation. For liquid samples, significant degradation (up to 57.36%) can occur after 48 hours of exposure to sunlight.

Q6: What is the impact of pH on the stability of **haloperidol lactate** solutions?

A6: Haloperidol is sensitive to pH changes and undergoes hydrolytic degradation in both acidic and alkaline conditions. The commercially available injection is formulated with lactic acid to have a pH between 3.0 and 3.8, which contributes to its stability.

## Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Solution appears cloudy or discolored.	Exposure to light, especially natural light or UV light.	Discard the solution. In the future, ensure the solution is always protected from light by using amber vials or other light-blocking containers.
Precipitate is observed in the solution.	Incompatibility with other drugs in an admixture, or degradation due to improper storage (e.g., exposure to light).	Do not use the solution. Verify the compatibility of all components in an admixture. Ensure proper storage conditions are maintained.
Experimental results show lower than expected concentration of haloperidol.	Degradation of the haloperidol lactate due to exposure to high temperatures, light, or inappropriate pH.	Review storage and handling procedures. Ensure the solution was not exposed to temperatures above 40°C and was protected from light. Verify the pH of the solution if applicable.

## Stability Data Summary

The following tables summarize the chemical stability of **haloperidol lactate** in solution under various temperature conditions.

Table 1: Stability of **Haloperidol Lactate** Injection After Opening

Storage Temperature	Duration	Remaining Concentration	Reference
25 ± 2°C (Protected from light)	15 days	> 90%	
25 ± 2°C (Exposed to light)	15 days	> 90%	
8 ± 1°C	15 days	> 90%	

Table 2: Long-Term Stability of Haloperidol in Lactic Acid Solution (pH 3)

Storage Temperature	Duration	Stability	Reference
Room Temperature	Up to 5 years	Stable	
40°C	Up to 2 years	Stable	
60°C	Up to 6 months	Stable	

Table 3: Stability of Haloperidol in Aqueous Solution (1% Lactic Acid)

Storage Temperature	Duration	Estimated Shelf-life	Reference
25°C, 37°C, 50°C, 80°C, 110°C	9 months	At least 4 years	

## Experimental Protocols

### Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical stability-indicating HPLC method for the determination of haloperidol in the presence of its degradation products.

#### 1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Data acquisition and processing software.

#### 2. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of methanol and a phosphate buffer (pH 9.8) in a 90:10 (v/v) ratio.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20  $\mu$ L.
- Temperature: Ambient.

### 3. Preparation of Solutions:

- Standard Solution: Prepare a stock solution of haloperidol reference standard in the mobile phase. Prepare working standards by diluting the stock solution to known concentrations.
- Sample Solution: Dilute the **haloperidol lactate** solution with the mobile phase to a concentration within the calibration range.

### 4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Analyze the resulting chromatograms to determine the peak area of haloperidol and any degradation products.
- Calculate the concentration of haloperidol in the samples using the calibration curve.

### Protocol 2: Forced Degradation Studies

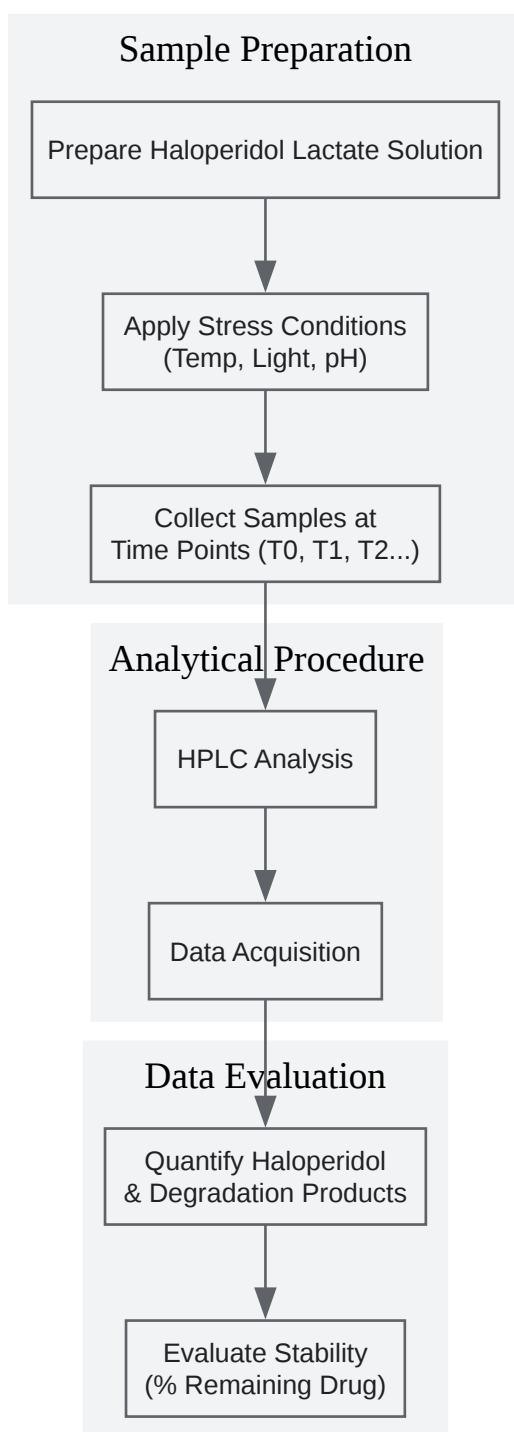
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

- Acid Hydrolysis: Expose the **haloperidol lactate** solution to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a specified period.

- **Base Hydrolysis:** Expose the solution to a basic medium (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 70°C) for a specified period.
- **Oxidative Degradation:** Treat the solution with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at an elevated temperature (e.g., 60°C).
- **Thermal Degradation:** Heat the solution at a high temperature (e.g., 60°C or 80°C) for an extended period.
- **Photolytic Degradation:** Expose the solution to UV light (e.g., 270 nm) for a defined duration.

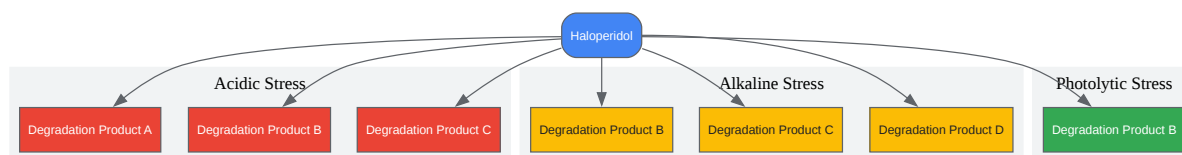
After exposure to these stress conditions, analyze the samples using the validated stability-indicating HPLC method to separate and identify the degradation products from the intact drug.

## Visualizations



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Caption: Experimental workflow for a chemical stability study of **Haloperidol Lactate**.



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Caption: Degradation pathways of Haloperidol under different stress conditions.

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## References

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